molecular formula C24H19N3O5 B376666 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID

2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID

Cat. No.: B376666
M. Wt: 429.4g/mol
InChI Key: DIMCFYCVDIHDGT-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound with a unique structure that combines a quinazolinyl moiety with a phenoxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinyl Moiety: This involves the reaction of anthranilic acid with phenyl isocyanate to form the quinazolinone core.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the quinazolinone with phenoxyacetic acid under basic conditions to introduce the phenoxymethyl group.

    Formation of the Imino Linkage: The final step involves the reaction of the intermediate with formaldehyde and an amine to form the imino linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid groups.

Uniqueness

2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID is unique due to its combination of a quinazolinyl moiety with a phenoxyacetic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4g/mol

IUPAC Name

2-[4-[(E)-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C24H19N3O5/c28-23(29)16-32-19-12-10-17(11-13-19)14-25-27-22(15-31-18-6-2-1-3-7-18)26-21-9-5-4-8-20(21)24(27)30/h1-14H,15-16H2,(H,28,29)/b25-14+

InChI Key

DIMCFYCVDIHDGT-AFUMVMLFSA-N

SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OCC(=O)O

Origin of Product

United States

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